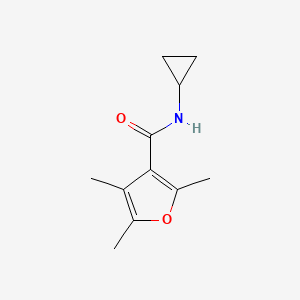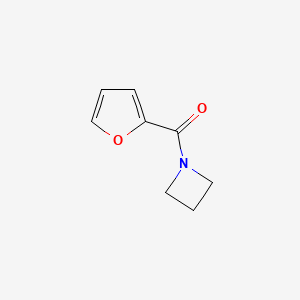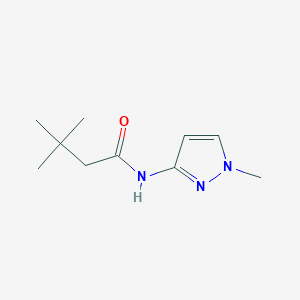![molecular formula C11H12N2O B7476420 N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
N-[4-(cyanomethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(cyanomethyl)phenyl]propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a derivative of the naturally occurring amino acid phenylalanine and is synthesized through a multi-step process.
Mechanism of Action
N-[4-(cyanomethyl)phenyl]propanamide is a substrate for LAT1, which is a transporter protein that is responsible for the uptake of large neutral amino acids into cells. N-[4-(cyanomethyl)phenyl]propanamide binds to the transporter protein and is transported across the cell membrane. Once inside the cell, N-[4-(cyanomethyl)phenyl]propanamide can be metabolized and used for various biochemical processes.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]propanamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(cyanomethyl)phenyl]propanamide can stimulate protein synthesis and increase the activity of the mTOR pathway, which is involved in the regulation of cell growth and proliferation. N-[4-(cyanomethyl)phenyl]propanamide has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[4-(cyanomethyl)phenyl]propanamide in lab experiments is its ability to cross the cell membrane and enter cells. This makes it a useful tool for studying the transport of amino acids across cell membranes. However, one limitation of using N-[4-(cyanomethyl)phenyl]propanamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving N-[4-(cyanomethyl)phenyl]propanamide. One area of interest is the development of new analogs of N-[4-(cyanomethyl)phenyl]propanamide that can be used to study the function of LAT1 and other amino acid transporters. Another area of interest is the use of N-[4-(cyanomethyl)phenyl]propanamide as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
In conclusion, N-[4-(cyanomethyl)phenyl]propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to cross the cell membrane and enter cells makes it a useful tool for studying the transport of amino acids across cell membranes. N-[4-(cyanomethyl)phenyl]propanamide has a variety of biochemical and physiological effects and has potential applications in the development of new therapeutic agents. Further research is needed to fully understand the potential of N-[4-(cyanomethyl)phenyl]propanamide and its analogs.
Synthesis Methods
N-[4-(cyanomethyl)phenyl]propanamide is synthesized through a multi-step process that involves the reaction of phenylalanine with acrylonitrile. The resulting product is then subjected to various chemical reactions to produce N-[4-(cyanomethyl)phenyl]propanamide. The synthesis method for N-[4-(cyanomethyl)phenyl]propanamide is well-established and has been optimized for high yields and purity.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]propanamide has been widely studied for its potential applications in scientific research. One of the primary uses of N-[4-(cyanomethyl)phenyl]propanamide is as a research tool to study the transport of amino acids across cell membranes. N-[4-(cyanomethyl)phenyl]propanamide is a substrate for the large neutral amino acid transporter (LAT1) and can be used to study the kinetics and regulation of amino acid transport.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-11(14)13-10-5-3-9(4-6-10)7-8-12/h3-6H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJQCQGIUXEFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)

![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)

![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)